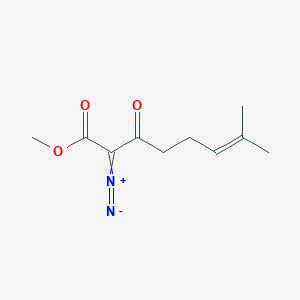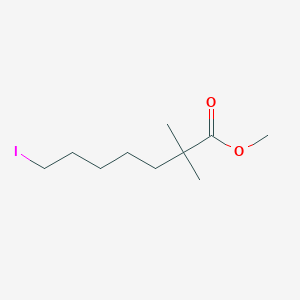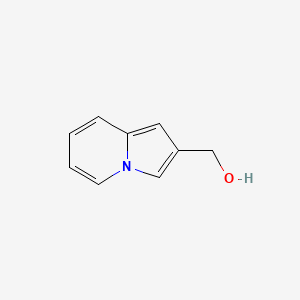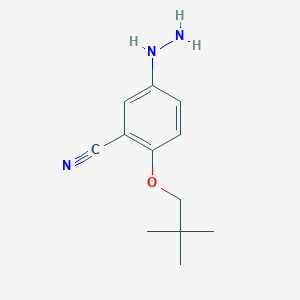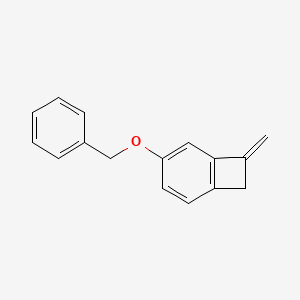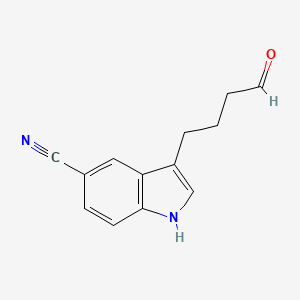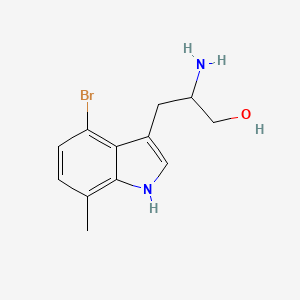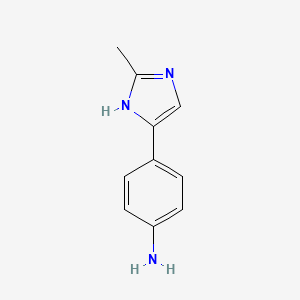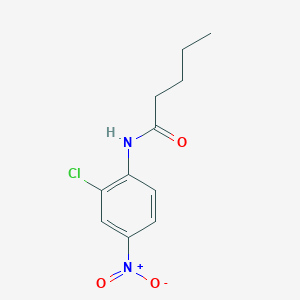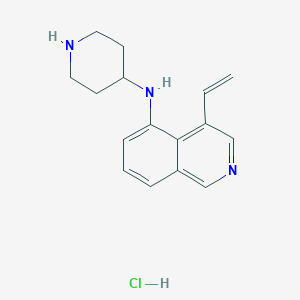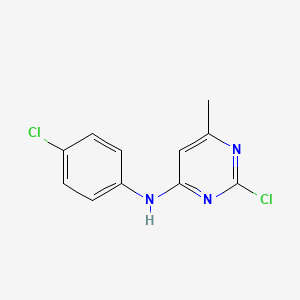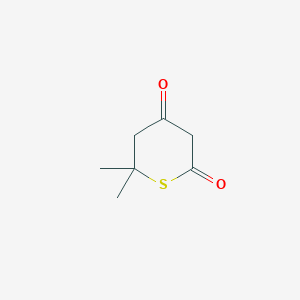![molecular formula C13H21N3 B8634010 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline](/img/structure/B8634010.png)
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 4-aminobenzylamine with 2-(pyrrolidin-1-yl)ethylamine under appropriate conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to fit into binding sites of certain proteins, potentially modulating their activity. This interaction can affect various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Another compound featuring a pyrrolidine ring, used as a selective androgen receptor modulator.
4-(3S-(1R-(1-naphthyl)ethylamino)pyrrolidin-1-yl)phenylacetic acid: Known for its stability and use as an active pharmaceutical ingredient.
Uniqueness
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline is unique due to its specific structure, which allows for versatile interactions with biological targets. Its combination of a pyrrolidine ring and an amino group makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H21N3 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
4-[(2-pyrrolidin-1-ylethylamino)methyl]aniline |
InChI |
InChI=1S/C13H21N3/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16/h3-6,15H,1-2,7-11,14H2 |
Clé InChI |
ZYCBZVXAZKJTCK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCNCC2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methyl}pyridine](/img/structure/B8633934.png)
![2-[2-(Cyanomethyl)-4,5-dimethylphenyl]acetonitrile](/img/structure/B8633943.png)
